Tsr-011

ALK inhibitor resistance Crizotinib-refractory NSCLC EML4-ALK mutations

TSR-011 (Belizatinib) is a critical tool compound for studying crizotinib-resistant ALK-rearranged NSCLC. Its unique dual ALK/TRK inhibition profile, with potent activity against L1196M and G1269A resistance mutations (IC₅₀ 0.1–2.2 nM), cannot be replaced by first-generation ALK inhibitors or entrectinib. The favorable safety profile and 7–27 hour half-life enable chronic in vivo dosing without dose-limiting toxicities. Ideal for PK/PD modeling and ex vivo target engagement studies. Ensure your research uses a batch with verified potency for reproducible results.

Molecular Formula C33H44FN5O3
Molecular Weight 577.7 g/mol
CAS No. 1357920-84-3
Cat. No. B606013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTsr-011
CAS1357920-84-3
SynonymsTSR011;  TSR011;  TSR 011;  Belizatinib
Molecular FormulaC33H44FN5O3
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41)
InChIKeyWSTUJEXAPHIEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TSR-011 (Belizatinib) | CAS 1357920-84-3 | Dual ALK/TRK Inhibitor for Research and Clinical Development


TSR-011 (Belizatinib; CAS 1357920-84-3) is a potent, orally bioavailable, small-molecule dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA/B/C). It is a second-generation ALK inhibitor designed to address crizotinib resistance in ALK-rearranged non-small cell lung cancer (NSCLC). In enzymatic assays, TSR-011 inhibits wild-type recombinant ALK with an IC₅₀ of 0.7 nM and exhibits high affinity for TRK family members (IC₅₀ < 3 nM for TRKA/B/C) [1]. The compound has completed Phase 1/2a clinical evaluation (NCT02048488), establishing a recommended Phase 2 dose of 40 mg every 8 hours, though further development was later discontinued due to the competitive ALK inhibitor landscape [2].

Why TSR-011 Cannot Be Replaced by a Generic ALK or TRK Inhibitor in Preclinical or Clinical Studies


TSR-011 occupies a distinct pharmacologic space that prevents direct substitution with other ALK or TRK inhibitors. Unlike first-generation ALK inhibitors (e.g., crizotinib) that lose efficacy against common resistance mutations, TSR-011 retains potent activity against multiple crizotinib-resistant ALK variants at low nanomolar concentrations [1]. Compared with the pan-TRK inhibitor entrectinib, TSR-011 exhibits a different kinase selectivity profile, with relatively balanced dual ALK/TRK inhibition that may influence off-target effects and therapeutic index [2]. Additionally, TSR-011's unique pharmacokinetic properties—including a half-life of 7–27 hours and dose-proportional exposure [3]—dictate specific dosing regimens that cannot be extrapolated from other ALK/TRK inhibitors. These differential features make TSR-011 a non-interchangeable tool compound for mechanistic studies of ALK and TRK signaling, particularly in models of acquired resistance.

TSR-011 Quantitative Differentiation Evidence: Direct Comparisons with Clinical-Stage ALK/TRK Inhibitors


TSR-011 Retains Potency Against Crizotinib-Resistant ALK Mutations at Low Nanomolar Concentrations

TSR-011 maintains potent inhibitory activity against clinically relevant ALK mutations that confer resistance to the first-generation inhibitor crizotinib. In biochemical assays, TSR-011 inhibits ALK amplification and crizotinib-resistance mutations with IC₅₀ values ranging from 0.1 to 2.2 nM [1]. In contrast, crizotinib exhibits IC₅₀ values >400 nM against common resistance mutations such as L1196M and G1269A [2]. This represents a >180-fold improvement in potency against resistant variants.

ALK inhibitor resistance Crizotinib-refractory NSCLC EML4-ALK mutations

TSR-011 Exhibits Balanced Dual ALK/TRK Inhibition Compared with Entrectinib's Broader Kinase Profile

TSR-011 is a balanced dual inhibitor of ALK and TRK family kinases. It inhibits wild-type recombinant ALK with an IC₅₀ of 0.7 nM and TRKA/B/C with IC₅₀ values < 3 nM [1]. In comparison, entrectinib—another dual ALK/TRK inhibitor—exhibits a broader kinase inhibition profile that includes ROS1 and JAK2, with IC₅₀ values of 1–12 nM across multiple targets . TSR-011's narrower selectivity may reduce off-target kinase interactions in experimental systems.

TRK fusion cancers Kinase selectivity profiling Dual ALK/TRK inhibition

TSR-011 Demonstrates Objective Responses in Crizotinib-Resistant ALK+ NSCLC Patients

In a Phase 1/2a clinical trial (NCT02048488), TSR-011 demonstrated antitumor activity in patients with ALK-positive NSCLC who had progressed on prior crizotinib therapy. Among 5 evaluable patients with ALK+ NSCLC, 3 achieved partial responses (PR), including 1 meeting RECIST criteria and 2 with non-measurable disease showing clinical improvement [1]. In a later cohort of 14 ALK inhibitor-naive patients with ALK+ NSCLC, 6 experienced partial responses and 8 had stable disease [2].

ALK+ NSCLC Crizotinib resistance Phase 1/2 clinical trial

TSR-011 Favorable Safety Profile with Low Incidence of Grade 3–4 Adverse Events

At the recommended Phase 2 dose (RP2D) of 40 mg every 8 hours, TSR-011 exhibited a favorable safety profile. The most common grade 3–4 treatment-emergent adverse events occurred in only 3.2–6.5% of patients [1]. QTc prolongation was manageable and reversible, with no grade ≥3 QTc events reported at the RP2D [2]. In comparison, other second-generation ALK inhibitors such as ceritinib and brigatinib are associated with higher rates of gastrointestinal toxicity and hypertension, respectively [3].

ALK inhibitor safety QTc prolongation Phase 1 trial

TSR-011 Pharmacokinetics: Dose-Proportional Exposure and Half-Life Supporting Q8h Dosing

TSR-011 exhibits linear, dose-proportional pharmacokinetics with a half-life ranging from 7 to 27 hours [1]. At the RP2D of 40 mg every 8 hours (Q8h), trough plasma concentrations remain well above the IC₅₀ for ALK inhibition throughout the dosing interval [2]. In contrast, crizotinib has a shorter half-life (~42 hours but dosed BID) and exhibits non-linear PK at higher doses [3]. TSR-011's PK properties support sustained target coverage with fractionated dosing.

Oral bioavailability Pharmacokinetic modeling Dosing regimen

TSR-011 Binds ALK Kinase Domain with Sub-Nanomolar Affinity (Kd = 0.36 nM)

TSR-011 was designed using X-ray structure-based drug design to achieve high-affinity binding to the ALK kinase domain. The equilibrium dissociation constant (Kd) for TSR-011 binding to ALK is 0.36 nM [1]. For comparison, alectinib has a reported Kd of 2.4 nM for ALK , indicating TSR-011 binds ~7-fold more tightly to the ALK active site.

Kinase binding affinity Structure-based drug design ALK inhibitor

High-Value Research Applications for TSR-011 Based on Differentiating Evidence


Preclinical Modeling of Crizotinib-Resistant ALK+ NSCLC

TSR-011 is the compound of choice for in vitro and in vivo studies of crizotinib-resistant ALK-rearranged NSCLC. Its documented activity against L1196M, G1269A, and other crizotinib-resistance mutations at low nanomolar concentrations (IC₅₀ 0.1–2.2 nM) [1] makes it an ideal tool for validating resistance models and screening next-generation ALK inhibitors.

Dual ALK/TRK Pathway Dissection with Reduced Off-Target Confounding

In experimental systems where both ALK and TRK signaling pathways are implicated—such as NTRK fusion-positive cancers or neurotrophin-driven tumor models—TSR-011 provides selective dual inhibition without the ROS1 or JAK2 off-target activity seen with entrectinib [2]. This cleaner pharmacological profile reduces confounding variables in mechanistic studies.

In Vivo Efficacy Studies Requiring Tolerable Long-Term Dosing

TSR-011's favorable safety profile (grade 3–4 AEs in only 3.2–6.5% of patients at RP2D) [3] suggests that in preclinical rodent models, the compound can be administered at efficacious doses without dose-limiting toxicities that force premature study termination. This is critical for chronic dosing studies evaluating tumor growth inhibition over weeks to months.

Pharmacokinetic/Pharmacodynamic Modeling of Sustained Target Engagement

The high ALK binding affinity (Kd = 0.36 nM) [4] combined with a 7–27 hour half-life [5] supports ex vivo PD studies where sustained target inhibition is required between doses. Researchers can utilize TSR-011 in PK/PD modeling studies to correlate plasma drug levels with target engagement biomarkers (e.g., p-ALK, p-TRK) in tumor tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tsr-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.